molecular formula C25H23F2N7O B12468877 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide

Cat. No.: B12468877
M. Wt: 475.5 g/mol
InChI Key: UPPCNYZHNHDWTR-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide typically involves multiple steps, including the formation of the triazine core and subsequent functionalization with fluorophenyl and alaninamide groups. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-fluoroaniline under basic conditions to form the intermediate 4,6-bis(2-fluorophenylamino)-1,3,5-triazine. This intermediate is then reacted with 3-methylphenylalaninamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity and specificity, while the triazine core provides stability and rigidity to the molecule. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide
  • N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide
  • N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide

Uniqueness

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity.

Properties

Molecular Formula

C25H23F2N7O

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C25H23F2N7O/c1-15-8-7-9-17(14-15)29-22(35)16(2)28-23-32-24(30-20-12-5-3-10-18(20)26)34-25(33-23)31-21-13-6-4-11-19(21)27/h3-14,16H,1-2H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

UPPCNYZHNHDWTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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